Anhydroecgonine Methyl Ester: A Comprehensive Technical Guide
Anhydroecgonine Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a unique pyrolysis product formed during the smoking of crack cocaine. Its presence in biological samples serves as a definitive biomarker for this specific route of cocaine administration. Beyond its role as a forensic marker, AEME exhibits distinct pharmacological and toxicological properties, primarily acting as a partial agonist at M1 and M3 muscarinic cholinergic receptors. This activity contributes to its observed neurotoxicity and cardiovascular effects, distinguishing its pharmacological profile from that of cocaine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for AEME. It further explores its metabolism, pharmacological actions, and the associated signaling pathways, offering a critical resource for researchers in toxicology, pharmacology, and drug development.
Chemical Structure and Identification
Anhydroecgonine methyl ester is a tropane (B1204802) alkaloid derived from the dehydration and methylation of ecgonine (B8798807), a primary metabolite of cocaine. Chemically, it is the methyl ester of anhydroecgonine.
Chemical Name (IUPAC): Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate[1][2]
Synonyms: Methylecgonidine, AEME, Anhydromethylecgonine[1][3]
Chemical Formula: C₁₀H₁₅NO₂[1][3][4][5]
Molecular Weight: 181.23 g/mol [1][5]
Chemical Structure:
Caption: Chemical structure of Anhydroecgonine Methyl Ester.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][3][4][5] |
| Molecular Weight | 181.23 g/mol | [1][5] |
| Physical Description | Typically a colorless oil or white crystalline solid. | [4] |
| Solubility | Soluble in organic solvents such as acetonitrile (B52724), ethanol, and chloroform. Limited solubility in water. | [4] |
| λmax | 218 nm | [3] |
| Stability | Undergoes degradation at room temperature and in basic conditions (pH > 5). Shows greater stability when stored at -80°C with esterase inhibitors. |
Experimental Protocols
Synthesis of Anhydroecgonine Methyl Ester
AEME can be synthesized from either cocaine or ecgonine hydrochloride. The following protocol is a common method involving the dehydration of ecgonine followed by esterification.
Workflow for AEME Synthesis:
Caption: General workflow for the synthesis of AEME.
Detailed Methodology:
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Dehydration of Ecgonine Hydrochloride:
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Ecgonine hydrochloride is refluxed in concentrated hydrochloric acid. This step facilitates the dehydration of the ecgonine molecule to form anhydroecgonine hydrochloride.
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The reaction progress can be monitored by techniques such as ¹H NMR to confirm the disappearance of the carbinol proton signal of ecgonine.
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Upon completion, the crude anhydroecgonine hydrochloride can be recrystallized to improve purity.
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Esterification of Anhydroecgonine Hydrochloride:
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The resulting anhydroecgonine hydrochloride is then subjected to esterification. A common method involves heating in 2.0M methanolic hydrogen chloride.
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This reaction converts the carboxylic acid group to a methyl ester.
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After the reaction, the solvent is removed, and the hydrochloride salt is neutralized to yield anhydroecgonine methyl ester, often as a colorless oil that may not require further purification.
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Analytical Methods for Quantification
The detection and quantification of AEME in biological matrices are crucial for forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Workflow for AEME Analysis in Biological Samples:
Caption: Workflow for AEME analysis in biological samples.
GC-MS Protocol Outline:
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Sample Preparation: Biological samples like urine or hair hydrolysate undergo a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.
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Derivatization: The extract is often derivatized, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to improve chromatographic properties and thermal stability.
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GC-MS Analysis: The derivatized sample is injected into a GC-MS system. A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of AEME and its internal standard.
LC-MS/MS Protocol Outline:
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Sample Preparation: Similar to GC-MS, sample preparation involves extraction from the biological matrix, often using SPE.
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Chromatographic Separation: The extract is injected into an LC system, typically with a C18 or other suitable reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.
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MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of AEME.
Metabolism and Pharmacokinetics
AEME is primarily metabolized in the liver. It has a relatively short half-life of approximately one hour. The primary metabolic pathway involves hydrolysis of the methyl ester group to form anhydroecgonine (ecgonidine). In the presence of ethanol, AEME can undergo transesterification to form anhydroecgonine ethyl ester (AEEE).
Metabolic Pathways of AEME:
